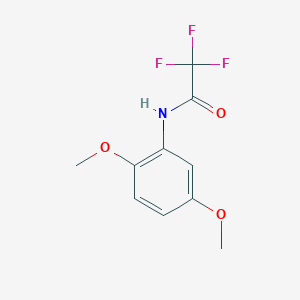
N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide
説明
N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide, also known as TFA-DMT, is a chemical compound that belongs to the class of tryptamines. It is a synthetic derivative of the naturally occurring psychoactive compound DMT (N,N-dimethyltryptamine). TFA-DMT has gained interest in scientific research due to its potential therapeutic applications in various fields.
科学的研究の応用
Oxidative Addition Reactions
A study by Shainyan et al. (2015) explored the oxidative addition of trifluoroacetamide to alkenes and dienes, revealing products like 2,2,2-trifluoro-N-(2-iodo-1-R-ethyl)acetamides and derivatives involving 2,5-dimethylhexa-2,4-diene. This reaction showcased the utility of trifluoroacetamide in complex organic syntheses, particularly in forming iodinated and cyclized products (Shainyan et al., 2015).
Structural Studies
Sterkhova, Lazarev, and Shainyan (2019) conducted structural studies on a derivative of trifluoroacetamide, examining its form in crystal, solution, and gas phase. This study highlights the importance of understanding the structural characteristics of trifluoroacetamide derivatives in various states, which can have implications for their reactivity and applications in chemistry (Sterkhova, Lazarev, & Shainyan, 2019).
Preparation of Azidothiophenes
Spagnolo and Zanirato (1996) detailed a method for preparing isomeric acetyl- and 2,2,2-trifluoroacetyl-azidothiophenes from dibromothiophenes. This process demonstrates the versatility of trifluoroacetamide derivatives in synthesizing azidothiophenes, which are valuable in various chemical applications (Spagnolo & Zanirato, 1996).
Antiplasmodial Properties
Mphahlele, Mmonwa, and Choong (2017) synthesized novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated their potential in vitro antiplasmodial properties. This research suggests the potential medical applications of trifluoroacetamide derivatives in treating diseases like malaria (Mphahlele, Mmonwa, & Choong, 2017).
Antimicrobial and Antioxidant Properties
Balachandran et al. (2015) assessed N-Benzyl-2,2,2-trifluoroacetamide for its antimicrobial, antioxidant, cytotoxic, and molecular docking properties. This study reveals the potential pharmaceutical applications of trifluoroacetamide derivatives, especially in developing new antimicrobial and antioxidant agents (Balachandran et al., 2015).
Synthesis of Secondary Amines
Nussbaumer, Baumann, Dechat, and Harasek (1991) described the selective TFAA-cleavage of tertiary 2,4-dimethoxybenzylamines to synthesize secondary amines. This study is significant for organic chemistry, demonstrating the utility of trifluoroacetamide derivatives in synthesizing amines, which are key building blocks in many chemical products (Nussbaumer et al., 1991).
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-16-6-3-4-8(17-2)7(5-6)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQKZCPTDWBKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B3840755.png)
![N-{1-[1-(2-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3840761.png)
![N-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-N-methyl-1-pyridin-2-ylethanamine](/img/structure/B3840779.png)
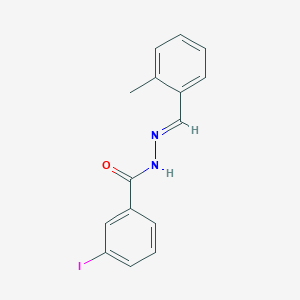
![1-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-(1-pyrrolidinylmethyl)piperidine](/img/structure/B3840795.png)
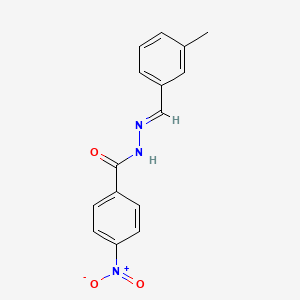

![N-{[1-(N-acetyl-beta-alanyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B3840809.png)

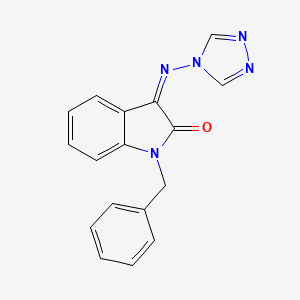
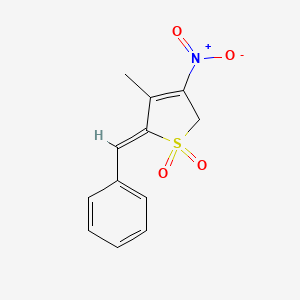
![1-{[5-(isopropylthio)pentyl]oxy}-3-methylbenzene](/img/structure/B3840835.png)

![2-[(2-ethoxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3840850.png)